Naveglitazar (CAS 476436-68-7), also known as LY519818, is a highly potent, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) α/γ dual agonist . Unlike traditional TZDs or balanced dual agonists, naveglitazar is engineered with a γ-dominant activity profile, offering nanomolar potency at PPARγ while retaining sufficient PPARα activity to modulate lipid metabolism . Its unique alkoxydihydrocinnamate scaffold provides excellent oral bioavailability and metabolic stability, allowing it to circulate predominantly as the active parent compound [1]. For procurement professionals and lead scientists, naveglitazar represents a premier tool compound for advanced research in metabolic syndrome, type 2 diabetes, and dyslipidemia, offering a distinct structural and pharmacological profile free from the common liabilities of first-generation glitazones.
Procuring a generic PPARγ agonist (like rosiglitazone) or a balanced dual agonist (like muraglitazar) as a substitute for naveglitazar fundamentally alters the experimental pharmacological profile [1]. Pure TZDs lack the PPARα-mediated lipid-lowering capabilities—such as significant triglyceride reduction and HDL elevation—inherent to naveglitazar's dual mechanism [2]. Conversely, substituting with balanced dual glitazars fails to replicate naveglitazar's highly γ-dominant receptor binding kinetics, requiring higher concentrations to achieve equivalent insulin sensitization. Furthermore, utilizing TZD-based compounds introduces structural liabilities, including thiazolidine-2,4-dione ring-associated off-target effects and formulation constraints, which naveglitazar's non-TZD benzenepropanoic acid scaffold specifically avoids [1].
Naveglitazar demonstrates a highly potent, γ-dominant activation profile with a PPARγ EC50 of approximately 1.1–2.0 nM . In head-to-head class comparisons, balanced dual agonists like muraglitazar exhibit significantly lower PPARγ potency (EC50 = 110 nM) alongside their PPARα activity (EC50 = 320 nM) [1]. This ~50- to 100-fold greater potency at the γ-receptor ensures that naveglitazar drives robust insulin sensitization at much lower concentrations than balanced glitazars.
| Evidence Dimension | PPARγ Activation Potency (EC50) |
| Target Compound Data | 1.1–2.0 nM |
| Comparator Or Baseline | Muraglitazar (110 nM) |
| Quantified Difference | ~50- to 100-fold higher PPARγ potency |
| Conditions | In vitro receptor transactivation assays |
Allows researchers to selectively study γ-dominant dual activation mechanisms at nanomolar concentrations without the balanced α/γ effects of muraglitazar.
In vivo models of type 2 diabetes and dyslipidemia demonstrate that naveglitazar significantly reduces fasting triglycerides and increases HDL cholesterol, displaying efficacy superior to the pure TZD rosiglitazone in lipid panel correction [1]. While rosiglitazone effectively lowers glucose via PPARγ, it lacks the robust PPARα-driven lipid modulation required to comprehensively correct dyslipidemia, making naveglitazar a superior single-agent tool for combined metabolic phenotyping.
| Evidence Dimension | In vivo lipid modulation (Triglycerides and HDL) |
| Target Compound Data | Significant reduction in triglycerides and increase in HDL via dual α/γ agonism |
| Comparator Or Baseline | Rosiglitazone (Primary glucose lowering, limited direct triglyceride/HDL benefit) |
| Quantified Difference | Broader lipid panel correction achievable as a single agent |
| Conditions | In vivo rodent models of type 2 diabetes and dyslipidemia |
Essential for in vivo models requiring simultaneous glycemic control and dyslipidemia correction without relying on combination therapies (e.g., TZD + fibrate).
Pharmacokinetic profiling of naveglitazar reveals excellent oral absorption and moderate metabolism across species. Following oral administration, the parent compound (naveglitazar) represents 68% to 81% of the total radioactivity in plasma at Cmax [1]. This high circulating parent-to-metabolite ratio ensures that the observed pharmacological effects are directly attributable to naveglitazar rather than unpredictable or off-target active metabolites, outperforming compounds with high first-pass metabolism.
| Evidence Dimension | Circulating parent compound at Cmax |
| Target Compound Data | 68–81% of total plasma radioactivity |
| Comparator Or Baseline | High first-pass metabolism baseline compounds |
| Quantified Difference | Predominant systemic exposure to the parent molecule |
| Conditions | Oral administration in mice, rats, and monkeys |
High metabolic stability and oral bioavailability make it a highly reliable and predictable tool compound for chronic in vivo dosing studies.
Naveglitazar is synthesized as an alkoxydihydrocinnamate derivative, completely eliminating the thiazolidine-2,4-dione (TZD) ring found in rosiglitazone and pioglitazone[1]. This structural divergence is critical for procurement in medicinal chemistry, as it avoids the well-documented TZD-class toxicities (e.g., hepatotoxicity, fluid retention) and provides a distinct, highly processable chemical space for developing novel formulations or synthesizing next-generation metabolic modulators.
| Evidence Dimension | Chemical Scaffold |
| Target Compound Data | Alkoxydihydrocinnamate derivative (Non-TZD) |
| Comparator Or Baseline | Rosiglitazone / Pioglitazone (TZD ring) |
| Quantified Difference | Complete absence of the thiazolidine-2,4-dione moiety |
| Conditions | Medicinal chemistry and formulation development |
Provides a distinct chemical scaffold for formulation studies and analog synthesis, free from the structural liabilities and patent constraints of the TZD class.
Naveglitazar is the optimal tool compound for researchers requiring a single agent to simultaneously drive insulin sensitization and correct lipid profiles (lowering triglycerides, raising HDL) in rodent models, outperforming pure PPARγ agonists like rosiglitazone [1].
Due to its nanomolar potency (EC50 ~1.1 nM) and γ-dominant profile, naveglitazar serves as a highly precise positive control in in vitro assays evaluating novel dual PPAR modulators, providing a distinct baseline compared to balanced glitazars like muraglitazar [2].
As a non-TZD alkoxydihydrocinnamate, naveglitazar is a prime starting material or benchmark compound for medicinal chemists aiming to design next-generation metabolic drugs that bypass the structural and toxicological liabilities of the thiazolidinedione class [2].
Given its high oral bioavailability and predominant circulation as the parent compound (68-81% at Cmax), naveglitazar is an ideal reference standard for validating ADME (Absorption, Distribution, Metabolism, and Excretion) assays and cross-species metabolic stability studies[1].